molecular formula C15H16N4O3 B1678649 Nexinhib20

Nexinhib20

Cat. No.: B1678649
M. Wt: 300.31 g/mol
InChI Key: VKSOIYNNOFGGES-JYRVWZFOSA-N
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Description

Nexinhib20 is a small molecule inhibitor specifically designed to inhibit neutrophil exocytosis. It targets the interaction between the small GTPase Rab27a and its effector JFC1 (synaptotagmin-like protein 1). This compound has shown significant potential in reducing neutrophil-mediated inflammatory responses, making it a promising candidate for therapeutic applications in conditions such as myocardial ischemia-reperfusion injury and other inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nexinhib20, chemically known as 4,4-Dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one, is synthesized through a multi-step process. The synthesis involves the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems for precise control of reaction conditions, and purification techniques such as high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Nexinhib20 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrophenyl and triazole moieties. It can also participate in reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield aniline derivatives .

Scientific Research Applications

Nexinhib20 has a wide range of applications in scientific research:

Mechanism of Action

Nexinhib20 exerts its effects by inhibiting the interaction between Rab27a and JFC1. This inhibition prevents the exocytosis of azurophilic granules in neutrophils, thereby reducing the release of inflammatory mediators. The compound also suppresses the activation of Rac-1, a small GTPase involved in intracellular calcium flux and β2 integrin activation. This dual mechanism of action makes this compound a potent inhibitor of neutrophil adhesion and exocytosis .

Comparison with Similar Compounds

Nexinhib20 is part of a class of compounds known as neutrophil exocytosis inhibitors (Nexinhibs). Similar compounds include:

    Nexinhib4: Another inhibitor of the Rab27a-JFC1 interaction with similar anti-inflammatory properties.

    Nexinhib5: Targets the same pathway but with different potency and selectivity profiles.

Uniqueness: this compound is unique due to its dual mechanism of action, targeting both neutrophil adhesion and exocytosis. This makes it more effective in reducing inflammatory responses compared to other similar compounds .

Biological Activity

Nexinhib20 is a potent inhibitor of Rab27, a small GTPase that plays a crucial role in the exocytosis of azurophilic granules in neutrophils. This compound has been extensively studied for its biological activity, particularly in the context of inflammatory responses and neutrophil function. Below, we detail the mechanisms of action, experimental findings, and potential therapeutic applications of this compound.

This compound functions primarily by inhibiting the binding of Rab27a to its effector protein JFC1, with an IC50 value of approximately 330 nM . This inhibition leads to a reduction in neutrophil exocytosis without significantly affecting other innate immune responses such as phagocytosis. The compound selectively suppresses the production of superoxide anions and the upregulation of adhesion molecules like CD11b and CD66b .

Key Research Findings

  • Inhibition of Neutrophil Exocytosis :
    • This compound effectively inhibits the exocytosis of azurophilic granules in human neutrophils, which are critical for inflammatory responses. It does this by preventing the upregulation of NADPH oxidase components at the plasma membrane .
  • Effects on Neutrophil Adhesion :
    • The compound also limits neutrophil adhesion by inhibiting β2 integrin activation. In dynamic flow cytometry assays, this compound was shown to suppress intracellular calcium flux and Rac-1 activation, both essential for integrin-mediated adhesion .
  • In Vivo Anti-inflammatory Activity :
    • In mouse models, this compound demonstrated significant anti-inflammatory effects, particularly in models of myocardial ischemia-reperfusion injury. Administration of this compound prior to reperfusion reduced neutrophil recruitment and infarct size .
  • Impact on Systemic Inflammation :
    • In models of endotoxin-induced systemic inflammation, this compound exhibited protective effects, highlighting its potential as a therapeutic agent in conditions characterized by excessive neutrophil activation .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Neutrophil ExocytosisInhibition (IC50 = 330 nM)
Superoxide Anion ProductionSuppressed
Adhesion Molecule UpregulationInhibited CD11b and CD66b
β2 Integrin ActivationInhibited under IL-8 stimulation
Myocardial I/R InjuryReduced infarct size and neutrophil recruitment

Case Study 1: Myocardial Ischemia-Reperfusion Injury

A study investigated the effects of this compound in a mouse model subjected to myocardial ischemia followed by reperfusion. Mice treated with this compound showed a significant reduction in both neutrophil infiltration and myocardial damage compared to controls, suggesting that targeting neutrophil exocytosis can mitigate tissue injury during ischemic events .

Case Study 2: Systemic Inflammation

In another study focusing on endotoxin-induced systemic inflammation, mice were administered this compound prior to exposure to endotoxins. The results indicated a marked decrease in systemic inflammatory markers and improved survival rates, underscoring the compound's potential utility in managing acute inflammatory responses .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Nexinhib20 in inhibiting neutrophil exocytosis?

this compound specifically blocks the interaction between Rab27a (a small GTPase) and its effector protein JFC1, preventing vesicle docking and subsequent exocytosis. This inhibition occurs via occupation of a druggable pocket in Rab27a, disrupting π-π stacking interactions with Tyr-122, a residue critical for effector binding . The compound demonstrates an IC50 of 2.6 µM for Rab27a-JFC1 inhibition and 0.33 µM for GM-CSF/fMLP-induced myeloperoxidase (MPO) secretion in human neutrophils .

Q. What are the recommended storage and reconstitution protocols for this compound in vitro?

this compound is soluble in DMSO (30 mg/mL) and ethanol (15 mg/mL). For long-term storage, lyophilized powder should be kept at -20°C (stable for 3 years) or 4°C (2 years). Dissolved stock solutions in solvents like DMSO are stable for 1 month at -20°C or 6 months at -80°C. Avoid freeze-thaw cycles to prevent degradation .

Q. How does this compound’s specificity for Rab27a compare to other GTPase inhibitors?

Unlike pan-GTPase inhibitors, this compound shows high specificity for Rab27a-JFC1, with no off-target effects on Rac1 or Cdc42. Orthogonal validation assays, including pulldown experiments and mutagenesis (e.g., Tyr-122 mutation), confirm its selectivity. It does not scavenge reactive oxygen species (ROS), unlike some inhibitors (e.g., Nexinhib1) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory IC50 values across assays?

Discrepancies in reported IC50 values (e.g., 2.6 µM for Rab27a-JFC1 vs. 330 nM for MPO secretion) arise from assay conditions (cell-free vs. cell-based systems). To address this:

  • Use orthogonal assays (e.g., co-precipitation, fluorescence polarization) to validate binding .
  • Standardize cell types (e.g., human neutrophils) and stimulus conditions (e.g., GM-CSF/fMLP concentration) .
  • Include controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

Q. What in vivo dosing strategy optimizes this compound efficacy in LPS-induced inflammation models?

In murine models, 30 mg/kg this compound (intraperitoneal) administered 1 hour post-LPS challenge reduces plasma MPO levels and neutrophil infiltration in liver/kidney. Formulate with 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline for solubility and bioavailability. Monitor dosing timing relative to LPS exposure to avoid confounding effects from acute-phase responses .

Q. How can this compound be combined with Rac GTPase inhibitors (e.g., NSC23766) to study neutrophil adhesion?

this compound’s dual inhibition of exocytosis and β2-integrin activation allows synergistic studies with Rac inhibitors (e.g., NSC23766, IC50 = 50 µM). Key considerations:

  • Use staggered dosing to isolate pathway-specific effects (e.g., this compound first to block exocytosis, then NSC23766 for adhesion).
  • Measure CD11b/CD66b surface expression via flow cytometry to quantify integrin activation .

Q. What statistical frameworks are critical for analyzing this compound’s impact on bacteremia in infection models?

In S. pneumoniae models, this compound reduces bacteremia by >90% without altering pulmonary bacterial load. Apply:

  • Kaplan-Meier survival analysis for bacteremia outcomes.
  • ANOVA with post-hoc tests (e.g., Tukey) for inflammatory markers (e.g., MPO, NE activity).
  • Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. Methodological Best Practices

Q. How to ensure reproducibility in Rab27a-JFC1 interaction assays?

  • Use recombinant Rab27a pre-loaded with GTPγS to mimic active states .
  • Include negative controls (e.g., JFC1 mutants lacking Rab-binding domains).
  • Validate with structural data (e.g., molecular docking simulations targeting Tyr-122) .

Q. What are the ethical and practical criteria for preclinical studies using this compound?

  • Follow NIH guidelines for animal welfare: justify sample sizes, minimize distress in LPS models .
  • Disclose conflicts of interest (e.g., commercial suppliers like Tocris) .
  • Deposit raw data (e.g., flow cytometry, Western blots) in public repositories .

Properties

IUPAC Name

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSOIYNNOFGGES-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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